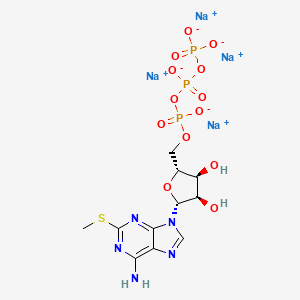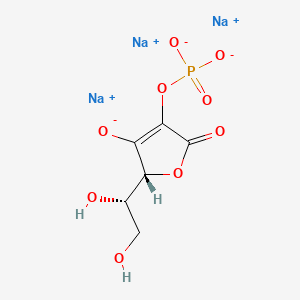![molecular formula C14H12Cl2N4O5 B1664639 Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate CAS No. 287174-44-1](/img/structure/B1664639.png)
Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
58-G3 is a methuselah (Mth)-specific agonist. It acts by inducing dose-dependent calcium elevation and membrane translocation of β-arrestin2.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Synthesis
- Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, is an effective alkylating agent for aromatic heterocycles. Derivatives react to form compounds like pyrroloimidazoles (Alves et al., 2000).
- The structure of an isoxazole amino ester closely related to the compound shows slight distortion in the isoxazole ring, indicating potential unique chemical behaviors (Smith et al., 1991).
Applications in Molecular Synthesis
- Synthesis of novel molecular structures, such as 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, is possible from similar compounds, demonstrating the utility in organic chemistry (Martins et al., 2002).
- Isoxazole-acylhydrazones, derived from similar compounds, indicate the potential for creating a variety of new organic molecules (Jin, 2008).
Biological Activity Research
- Some coumarin derivatives synthesized from similar compounds have shown significant antifungal and antibacterial activities, suggesting potential biomedical applications (Jadhav et al., 2009).
- Comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from related compounds, displayed synergetic effects with antitumor drugs in brain tumor chemotherapy (Kletskov et al., 2018).
Photophysical and Electrochemical Properties
- The related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, undergoes photoisomerization to form oxazole, indicating potential for study in photochemistry (Lopes et al., 2011).
Eigenschaften
CAS-Nummer |
287174-44-1 |
|---|---|
Produktname |
Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate |
Molekularformel |
C14H12Cl2N4O5 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
methyl 3-(2,6-dichlorophenyl)-5-[(methylcarbamoylamino)carbamoyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12Cl2N4O5/c1-17-14(23)19-18-12(21)11-9(13(22)24-2)10(20-25-11)8-6(15)4-3-5-7(8)16/h3-5H,1-2H3,(H,18,21)(H2,17,19,23) |
InChI-Schlüssel |
WNNJWTIVQXGQCU-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Kanonische SMILES |
CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
58-G3; 58 G3; 58G3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















